molecular formula C19H23NO B4762129 N-(4-butylphenyl)-3,5-dimethylbenzamide

N-(4-butylphenyl)-3,5-dimethylbenzamide

Cat. No.: B4762129
M. Wt: 281.4 g/mol
InChI Key: QCQWDCNEGFNNNG-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3,5-dimethylbenzamide is a benzamide derivative characterized by a 3,5-dimethyl-substituted benzamide core and a 4-butylphenyl group attached via the amide nitrogen. The 3,5-dimethyl groups on the benzamide ring and the hydrophobic 4-butylphenyl substituent suggest enhanced lipophilicity, which may influence solubility, membrane permeability, and interactions with biological targets .

Properties

IUPAC Name

N-(4-butylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-4-5-6-16-7-9-18(10-8-16)20-19(21)17-12-14(2)11-15(3)13-17/h7-13H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQWDCNEGFNNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-3,5-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-butylaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-(4-butylphenyl)-3,5-dimethylbenzylamine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-butylphenyl)-3,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural and functional differences between N-(4-butylphenyl)-3,5-dimethylbenzamide and related benzamide derivatives:

Compound Name Structural Features Key Biological Activities/Properties References
This compound 3,5-dimethylbenzamide; 4-butylphenyl substituent Hypothetical: Enhanced lipophilicity, potential enzyme inhibition Target
4-Amino-N-(3,5-dimethylphenyl)benzamide 3,5-dimethylphenyl; 4-amino group Anticonvulsant properties; distinct pharmacological profiles
N-(3,5-Dichlorophenyl)-4-methylbenzamide 3,5-dichlorophenyl; 4-methylbenzamide Increased reactivity; potent bioactivity in enzyme assays
4-Methoxy-N,3,5-trimethylbenzamide 3,5-dimethyl; 4-methoxy group Improved solubility and biological activity vs. simpler benzamides
N-(2-(Butylamino)-2-oxoethyl)-3,5-dimethylbenzamide 3,5-dimethylbenzamide; butylamino side chain Histone deacetylase (HDAC) inhibition; anticancer potential

Pharmacological Profiles

  • Enzyme Inhibition: Compounds with 3,5-dimethylbenzamide cores, such as N-(2-(Butylamino)-2-oxoethyl)-3,5-dimethylbenzamide, demonstrate HDAC inhibitory activity (IC₅₀ values in nanomolar ranges), suggesting the target compound may share similar mechanisms .
  • Antimicrobial and Anticancer Potential: Analogs with complex substituents (e.g., N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide) show activity against resistant bacteria and cancer cell lines, likely due to interactions with kinases or DNA-modifying enzymes .

Physicochemical Properties

  • Lipophilicity: The butyl group increases logP values compared to methoxy- or amino-substituted benzamides, impacting drug metabolism and distribution .
  • Solubility: Polar groups (e.g., methoxy, amino) improve aqueous solubility, whereas alkyl chains favor lipid bilayer penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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